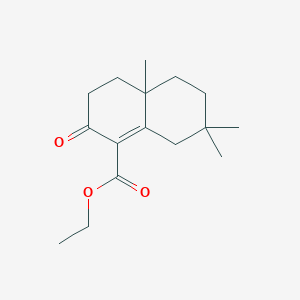![molecular formula C17H32O13 B14004353 (2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane is a complex organic molecule It consists of a tetrahydrofuran ring and a tetrahydropyran ring, both of which are substituted with multiple hydroxyl groups Additionally, it includes 2-methyloxirane and oxirane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the tetrahydrofuran and tetrahydropyran rings. These rings are typically synthesized through cyclization reactions involving sugar derivatives. The hydroxyl groups are introduced through selective oxidation and reduction reactions. The 2-methyloxirane and oxirane moieties are added through epoxidation reactions using peracids or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and epoxidation steps, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Epoxidation: The double bonds in the 2-methyloxirane and oxirane moieties can be epoxidized to form epoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents such as thionyl chloride and amines such as ammonia.
Epoxidation: Common oxidizing agents include peracids such as m-chloroperbenzoic acid.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups can form aldehydes or ketones, while reduction can form alcohols. Substitution reactions can form a variety of substituted derivatives, and epoxidation can form epoxides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the interactions of carbohydrates with proteins and other biomolecules. Its multiple hydroxyl groups make it a useful tool for studying hydrogen bonding and other non-covalent interactions.
Medicine
In medicine, this compound has potential applications as a drug or drug precursor. Its multiple functional groups make it a versatile scaffold for the design of new pharmaceuticals.
Industry
In industry, this compound can be used as a starting material for the synthesis of various chemicals and materials. Its multiple functional groups make it a useful intermediate in the production of polymers, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In general, its multiple functional groups allow it to interact with a variety of molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose: A simple sugar with multiple hydroxyl groups.
Sucrose: A disaccharide composed of glucose and fructose.
Cellulose: A polysaccharide composed of glucose units.
Uniqueness
This compound is unique in that it contains both tetrahydrofuran and tetrahydropyran rings, as well as 2-methyloxirane and oxirane moieties. This combination of structural features gives it a unique set of chemical and biological properties.
Propriétés
Formule moléculaire |
C17H32O13 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C12H22O11.C3H6O.C2H4O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-3-2-4-3;1-2-3-1/h4-11,13-20H,1-3H2;3H,2H2,1H3;1-2H2 |
Clé InChI |
INIIKXQRAAHIDO-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.C1CO1.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


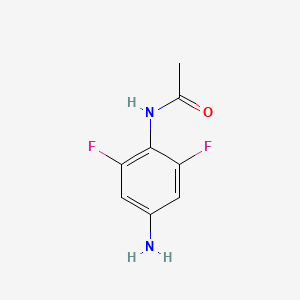
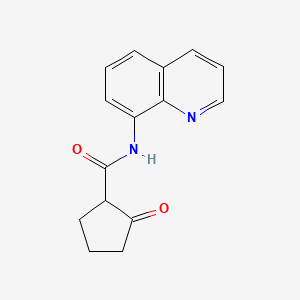
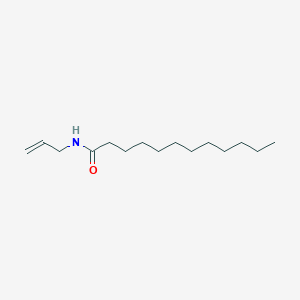
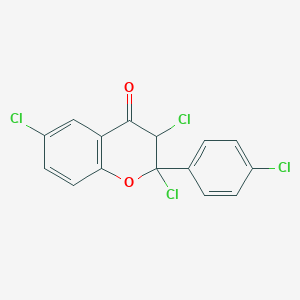
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
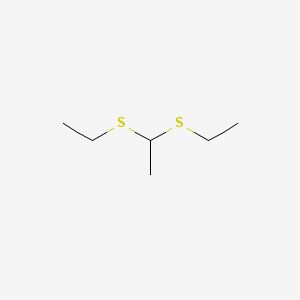
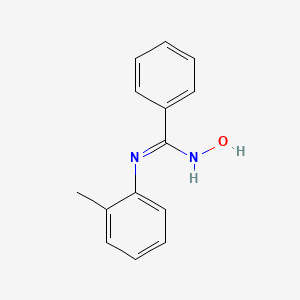
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
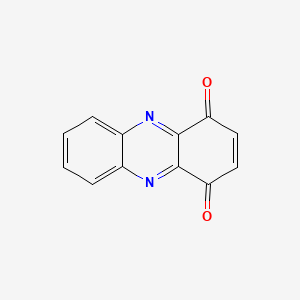
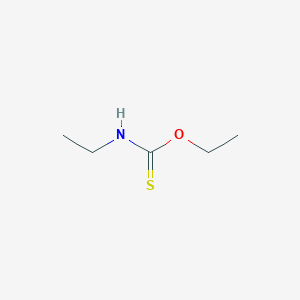
![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)
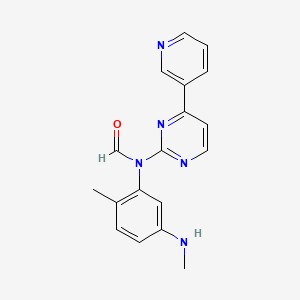
![4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B14004338.png)
